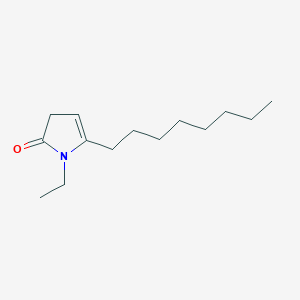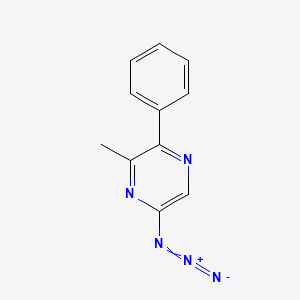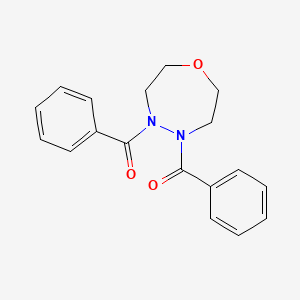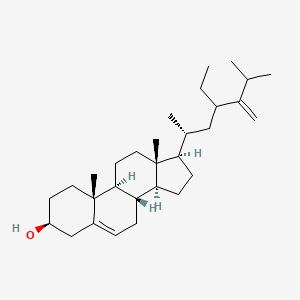
Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- is a naturally occurring sterol found in various plants and marine organisms. It is a derivative of ergosterol, which is a key component of fungal cell membranes. This compound has garnered interest due to its potential biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- typically involves the modification of ergosterol or other related sterols. One common method includes the use of chemical reagents to introduce the ethyl group at the 23rd position and the double bond at the 24(28) position. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired modifications.
Industrial Production Methods
Industrial production of Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- may involve the extraction of the compound from natural sources such as plants or marine organisms. This process includes several steps such as extraction, purification, and crystallization to obtain the pure compound. Alternatively, large-scale chemical synthesis methods can be employed to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the sterol structure.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the sterol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated sterols. Substitution reactions can result in a variety of functionalized sterol derivatives.
科学研究应用
Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other sterol derivatives.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- involves its interaction with cell membranes and various molecular targets. It can modulate membrane fluidity and permeability, affecting cellular processes. The compound may also interact with specific enzymes and receptors, influencing signaling pathways and biological activities.
相似化合物的比较
Ergosta-5,24(28)-dien-3-ol, 23-ethyl-, (3beta)- can be compared with other sterols such as:
Ergosterol: A precursor in the biosynthesis of vitamin D2.
Cholesterol: A key component of animal cell membranes.
Stigmasterol: Found in plant cell membranes and used in the synthesis of steroid hormones.
属性
CAS 编号 |
82154-21-0 |
|---|---|
分子式 |
C30H50O |
分子量 |
426.7 g/mol |
IUPAC 名称 |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-ethyl-6-methyl-5-methylideneheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H50O/c1-8-22(21(5)19(2)3)17-20(4)26-11-12-27-25-10-9-23-18-24(31)13-15-29(23,6)28(25)14-16-30(26,27)7/h9,19-20,22,24-28,31H,5,8,10-18H2,1-4,6-7H3/t20-,22?,24+,25+,26-,27+,28+,29+,30-/m1/s1 |
InChI 键 |
GZYZMUDEXLFIHC-UKJHRJSGSA-N |
手性 SMILES |
CCC(C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C(C)C |
规范 SMILES |
CCC(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



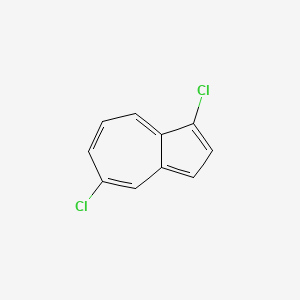

![3-[(3,5-Dimethoxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14410029.png)

![{[Isocyanato(dimethyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14410041.png)



